molecular formula C53H98O6 B8088817 1,3-Dipalmitoyl-2-linoleoylglycerol

1,3-Dipalmitoyl-2-linoleoylglycerol

Cat. No. B8088817
M. Wt: 831.3 g/mol
InChI Key: HTGAUBMLVQRATC-DHSNEXAOSA-N
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Description

TG(16:0/18:2(9Z,12Z)/16:0) is a triglyceride.

Scientific Research Applications

  • Oxidative Stability : The positioning of linoleic acid in triacylglycerols like 1,3-Dipalmitoyl-2-linoleoylglycerol influences their oxidative stability. Triacylglycerols with different fatty acid positions have varying rates of autoxidation, impacting their stability and potential applications in food and pharmaceutical industries (Neff & El-Agaimy, 1996).

  • Crystallization and Polymorphism : Studies on the crystallization and polymorphic forms of TAGs, including 1,3-Dipalmitoyl-2-linoleoylglycerol, reveal insights into their solid-state behavior. This knowledge is crucial for applications in food science and material engineering, where the physical properties of fats and oils are significant (Bayés-García et al., 2013).

  • Acyl Migration : The migration of acyl groups in TAGs like 1,3-Dipalmitoyl-2-linoleoylglycerol has been studied, which is relevant for understanding their chemical stability and reactions during processing and storage (Kodali et al., 1990).

  • Lipid-Lipid Interactions : Research on diacylglycerols, including 1,3-Dipalmitoyl-2-linoleoylglycerol, has provided insights into their interactions with other lipid molecules, such as phosphatidylcholine. These studies are important for understanding membrane dynamics and the development of lipid-based delivery systems (Ortiz et al., 1988).

  • Lymphotropic Properties : A glyceride derivative of 1,3-Dipalmitoyl-2-linoleoylglycerol has been evaluated as a lymphotropic, orally administrable antineoplastic drug, demonstrating its potential in targeted drug delivery (Garzon-Aburbeh et al., 1983).

properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGAUBMLVQRATC-DHSNEXAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315688
Record name Triglyceride PLP,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:2(9Z,12Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dipalmitoyl-2-linoleoylglycerol

CAS RN

2442-56-0
Record name Triglyceride PLP,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2442-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride PLP,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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